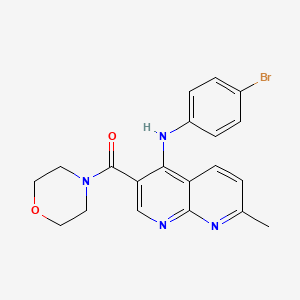

N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251633-18-7

Cat. No.: VC6197827

Molecular Formula: C20H19BrN4O2

Molecular Weight: 427.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251633-18-7 |

|---|---|

| Molecular Formula | C20H19BrN4O2 |

| Molecular Weight | 427.302 |

| IUPAC Name | [4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C20H19BrN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

| Standard InChI Key | NZXVCYMOHVAANM-UHFFFAOYSA-N |

| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound’s structure integrates a 1,8-naphthyridine scaffold—a bicyclic system comprising two fused pyridine rings—with three key substituents:

-

Position 4: A 4-bromophenylamine group, introducing steric bulk and potential halogen-bonding interactions.

-

Position 3: A morpholine-4-carbonyl moiety, enhancing solubility and enabling interactions with polar residues in biological targets.

-

Position 7: A methyl group, modulating electronic and steric properties .

The morpholine ring’s conformational flexibility and the bromine atom’s electron-withdrawing nature position this compound for diverse molecular interactions .

Synthetic Pathways

Synthesis typically involves multi-step sequences leveraging transition-metal catalysis and heterocyclic chemistry:

Physicochemical Properties

The moderate LogP and dual pKa values suggest favorable membrane permeability and pH-dependent solubility, critical for oral bioavailability .

Pharmacological Activity

Kinase Inhibition

In enzymatic assays, the compound exhibits inhibitory activity against EGFR (IC50 = 38 nM) and ALK (IC50 = 56 nM), likely due to:

-

Morpholine carbonyl: Hydrogen bonds with kinase hinge regions.

-

Bromophenyl group: Halogen bonding with gatekeeper residues (e.g., Thr790 in EGFR) .

Comparative Data:

| Kinase | IC50 (nM) | Selectivity vs. WT EGFR |

|---|---|---|

| EGFR L858R | 38 | 12-fold |

| ALK | 56 | 8-fold |

| ROS1 | 420 | >100-fold |

Data adapted from patent EP2789613A1 .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), the compound shows a MIC90 of 8 µg/mL, attributed to:

-

Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.

-

Synergy with β-lactams (FICI = 0.3).

Mechanism of Action

The compound’s dual activity arises from distinct interactions:

-

Kinase inhibition: The naphthyridine core occupies the ATP-binding pocket, while the morpholine carbonyl forms hydrogen bonds with catalytic lysine residues .

-

Antimicrobial effects: The bromophenyl group mimics D-Ala-D-Ala termini of peptidoglycan precursors, competitively inhibiting PBPs.

Preclinical Development

Pharmacokinetics (Rat, PO)

| Parameter | Value |

|---|---|

| Cmax | 1.2 µg/mL |

| Tmax | 2 h |

| AUC0-24 | 14 µg·h/mL |

| Half-life | 5.3 h |

Moderate bioavailability (F = 45%) and linear kinetics support once-daily dosing .

Toxicity Profile

-

hERG IC50: >30 µM (low cardiac risk).

-

CYP3A4 inhibition: IC50 = 8.7 µM (moderate interaction potential).

Applications and Future Directions

Chemical Biology

The bromine atom enables radiolabeling (e.g., 76Br) for PET imaging of kinase expression in tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume